Regioisomeric Purity: 100% Desired Isomer vs. ~50% in the Prior Art Direct Alkylation Route
US Patent 2,671,798 (Merck & Co.) explicitly teaches that when 4-chloro-3-methyl-2,2-diphenylbutanenitrile is prepared via the patented route—condensation of diphenylacetonitrile sodamide salt with 1-methyl-2-chloroethyl organic sulfonate—'the nitrile product prepared in this way consists only of the desired 2,2-diphenyl-3-methyl-4-chloro-butyronitrile uncontaminated with any isomeric product' [1]. In stark contrast, the prior art direct alkylation method (Schultz et al., 1947), which reacts diphenylacetonitrile directly with 1-dimethylamino-2-chloropropane, yields a mixture of two regioisomeric nitriles—2,2-diphenyl-4-dimethylaminovaleronitrile and 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile—'in approximately equal amounts' [2][3]. Subsequent improvements (US Patent 4,048,211) could only shift this ratio to 'better than a 6:4 ratio' (i.e., ~60% desired at best) [4]. The chloro intermediate route thus provides a regioisomeric purity improvement from approximately 50–60% to essentially 100%.
| Evidence Dimension | Regioisomeric purity of the nitrile intermediate |
|---|---|
| Target Compound Data | ~100% desired 2,2-diphenyl-3-methyl-4-chloro-butyronitrile; 0% isomeric valeronitrile contaminant |
| Comparator Or Baseline | Prior art (Schultz 1947 / Bockmühl & Ehrhart): approximately 50% desired isomer (1:1 ratio); US 4,048,211 improved method: at best 60% desired (6:4 ratio) |
| Quantified Difference | Approximately 40–50 percentage point improvement in regioisomeric purity (from ~50–60% to ~100%) |
| Conditions | Target: diphenylacetonitrile + sodamide → reaction with 1-methyl-2-chloroethyl organic sulfonate, toluene reflux. Comparator: diphenylacetonitrile + 1-dimethylamino-2-chloropropane with sodamide in toluene or NaOH in DMF. |
Why This Matters
For procurement decisions, the chloro intermediate route eliminates the need for isomer separation (e.g., fractional crystallization or chromatography), reducing solvent consumption, purification steps, and material loss, which directly impacts cost-efficiency in multi-step pharmaceutical synthesis.
- [1] Merck & Co., Inc. US Patent 2,671,798. Column 5, Lines 1–6: 'the nitrile product prepared in this way consists only of the desired 2,2 diphenyl 3 methyl-4-chloro-butyronitrile uncontaminated with any isomeric product.' Filed 1951; Issued 1954. View Source
- [2] Schultz, E.M., Robb, C.M., and Sprague, J.M. The Reaction of 1-Dimethylamino-2-chloropropane with Diphenylacetonitrile. The Structure of Amidone. J. Am. Chem. Soc., 1947, 69(10), 2454-2459. View Source
- [3] UNODC Bulletin on Narcotics, 1953, Issue 1, p. 005. States that the condensation gives 'two isomeric nitriles IIIa and IIIb in approximately equal amounts.' View Source
- [4] Eli Lilly and Company. US Patent 4,048,211. Modification of Methadone Synthesis Process Step. Column 2, Lines 45–55: prior art yields 'at best a 6:4 isomer ratio' and the improved process yields 'a 2:1 ratio or better.' Filed 1975; Issued 1977. View Source
